molecular formula C12H13N3O5S B2731214 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-74-1

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No. B2731214
CAS RN: 897622-74-1
M. Wt: 311.31
InChI Key: WKPLRQWEUTYARX-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is commonly referred to as HMDP and is a member of the pyrimidine family of compounds. HMDP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Structural Characterization and Inhibition Potential

Structural Insights of Dihydropyrimidine Derivatives : A study focused on the structural characterization of dihydropyrimidine derivatives, demonstrating their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis revealed their L-shaped conformation, with various intermolecular interactions influencing their crystal packing. Molecular docking simulations assessed their inhibitory potential against the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).

Antiviral Activity

Antiviral Activity of Pyrimidine Derivatives : Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 explored their synthesis and antiviral activity. These compounds demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential for further investigation in antiviral therapy (Hocková et al., 2003).

Antitumor and Antimicrobial Applications

Antitumor Sulfonamides : A study on sulfonamide-focused libraries evaluated compounds for their antitumor properties using cell-based screens. Selected compounds showed potent cell cycle inhibition and progressed to clinical trials, offering insights into oncolytic small molecule design (Owa et al., 2002).

Antimicrobial Activity of Arylazopyrazole Compounds : Synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds were evaluated for their antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Sarvaiya et al., 2019).

Enzyme Inhibition

Carbonic Anhydrase and Acetylcholinesterase Inhibition : Novel benzenesulfonamides carrying benzamide moiety were synthesized and shown to inhibit carbonic anhydrase and acetylcholinesterase enzymes at nanomolar levels, indicating potential for the treatment of conditions associated with these enzymes (Tuğrak et al., 2020).

Environmental Applications

Treatment of Dye Solutions : Sulfonated thin-film composite nanofiltration membranes showed improved water flux and dye rejection, suggesting an effective approach for the treatment of dye-containing wastewaters (Liu et al., 2012).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-7-3-4-9(20-2)8(5-7)15-21(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPLRQWEUTYARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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